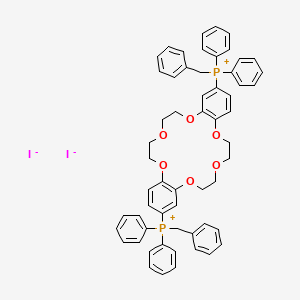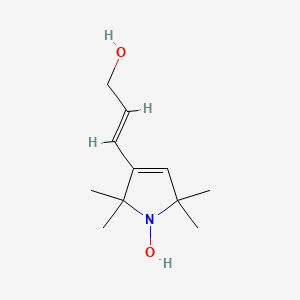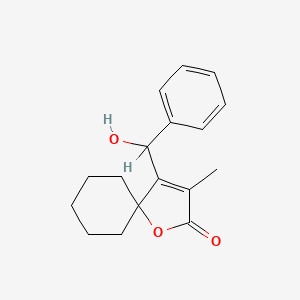![molecular formula C11H19ClN2O5 B12768807 [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-33-6](/img/structure/B12768807.png)
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique bicyclic structure fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and furan-based compounds. Key steps may involve:
Cyclization reactions: to form the hexahydrofuro[3,2-b]furan core.
Nitration reactions: to introduce the nitrate group.
Hydrochloride formation: through acid-base reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Controlled temperature and pressure: conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of nitrate to amine groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical development: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry
Material science:
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrate group may play a role in modulating biological activity, while the piperidine ring can interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings.
Furan derivatives: Compounds with similar furan-based structures.
Uniqueness
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its fused bicyclic structure and the presence of both nitrate and hydrochloride groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
81786-33-6 |
|---|---|
Molecular Formula |
C11H19ClN2O5 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C11H18N2O5.ClH/c14-13(15)18-9-7-17-10-8(6-16-11(9)10)12-4-2-1-3-5-12;/h8-11H,1-7H2;1H/t8-,9-,10+,11+;/m0./s1 |
InChI Key |
IUZAWYVGUAUKAY-PPEDPUOKSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
Canonical SMILES |
C1CCN(CC1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















